![molecular formula C26H26N4S B295291 4-(4-benzhydryl-1-piperazinyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B295291.png)
4-(4-benzhydryl-1-piperazinyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine
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Overview
Description
4-(4-benzhydryl-1-piperazinyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine is a novel chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of thienopyrimidines and has been studied extensively for its pharmacological properties.
Mechanism of Action
The mechanism of action of 4-(4-benzhydryl-1-piperazinyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. This compound has been shown to inhibit the activity of COX-2, which is an enzyme involved in the inflammatory response. It has also been shown to bind to certain receptors in the brain, which may be involved in the treatment of neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(4-benzhydryl-1-piperazinyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine have been studied extensively. This compound has been shown to have anti-inflammatory and analgesic effects, which may be useful in the treatment of pain and inflammation. It has also been shown to have anti-cancer properties, which may be useful in the treatment of various types of cancer.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-(4-benzhydryl-1-piperazinyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine in lab experiments is its potential therapeutic applications. This compound has been shown to have a variety of pharmacological properties, which may be useful in the development of new drugs. However, one of the main limitations of using this compound in lab experiments is its complex synthesis method, which may make it difficult to produce in large quantities.
Future Directions
There are several future directions for the study of 4-(4-benzhydryl-1-piperazinyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine. One potential direction is the development of new drugs based on this compound. Another potential direction is the study of its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesis Methods
The synthesis of 4-(4-benzhydryl-1-piperazinyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine involves the reaction of 2-aminothiophene with 1,3-dibromo-2-propanone in the presence of a base. This intermediate is then reacted with 4-benzhydrylpiperazine to obtain the final product.
Scientific Research Applications
The scientific research application of 4-(4-benzhydryl-1-piperazinyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine is mainly focused on its potential therapeutic applications. This compound has been studied for its anti-inflammatory, analgesic, and anti-cancer properties. It has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
Molecular Formula |
C26H26N4S |
---|---|
Molecular Weight |
426.6 g/mol |
IUPAC Name |
12-(4-benzhydrylpiperazin-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraene |
InChI |
InChI=1S/C26H26N4S/c1-3-8-19(9-4-1)24(20-10-5-2-6-11-20)29-14-16-30(17-15-29)25-23-21-12-7-13-22(21)31-26(23)28-18-27-25/h1-6,8-11,18,24H,7,12-17H2 |
InChI Key |
YSBQNLORHAPVFB-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C1)SC3=NC=NC(=C23)N4CCN(CC4)C(C5=CC=CC=C5)C6=CC=CC=C6 |
Canonical SMILES |
C1CC2=C(C1)SC3=NC=NC(=C23)N4CCN(CC4)C(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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